molecular formula C23H23N3O5 B021690 Desmethyl Erlotinib Acetate CAS No. 183320-15-2

Desmethyl Erlotinib Acetate

Cat. No.: B021690
CAS No.: 183320-15-2
M. Wt: 421.4 g/mol
InChI Key: XSMVZQAPXNUGBP-UHFFFAOYSA-N
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Description

Desmethyl Erlotinib Acetate is a metabolite of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .

Mechanism of Action

Mode of Action

Desmethyl Erlotinib Acetate inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This inhibition disrupts the EGFR-mediated signal transduction pathways, which play a role in the pathogenesis of various cancers .

Biochemical Pathways

The inhibition of EGFR by this compound affects multiple biochemical pathways. EGFR has been implicated in several cancer-related signal transduction pathways, including cellular proliferation, adhesion, migration, neoangiogenesis, and apoptosis inhibition . By inhibiting EGFR, this compound disrupts these pathways, leading to a decrease in cancer cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The concentration ranges of Erlotinib and Desmethyl Erlotinib in serum were 380–6510 and 66–558 ng mL−1, respectively, in patients under treatment . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation and survival. By inhibiting EGFR, it disrupts the signal transduction pathways that regulate these cellular processes . This leads to a decrease in the proliferation and survival of cancer cells, thereby exerting its antineoplastic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activating mutations in the EGFR gene can enhance the efficacy of EGFR inhibitors like this compound . .

Biochemical Analysis

Biochemical Properties

Desmethyl Erlotinib Acetate interacts with EGFR, a type I receptor tyrosine kinase, which is involved in the regulation of cellular differentiation and proliferation . The compound binds to the ATP-binding site of the EGFR tyrosine kinase in a reversible fashion .

Cellular Effects

This compound, like Erlotinib, has an impact on various types of cells and cellular processes. It influences cell function by inhibiting EGFR tyrosine kinase activity, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of the EGFR tyrosine kinase . This inhibits the receptor’s activity, affecting downstream signaling pathways and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be detected in serum samples from patients under treatment .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Erlotinib, the parent compound, have shown that its effects can vary with different dosages .

Metabolic Pathways

This compound is metabolized primarily by CYP3A4, CYP3A5, and CYP1A1 . It may also interact with other enzymes or cofactors involved in its metabolic pathways.

Transport and Distribution

Erlotinib, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Erlotinib, the parent compound, is known to bind to the EGFR tyrosine kinase, which is located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Erlotinib Acetate involves the demethylation of Erlotinib followed by acetylation. The demethylation process typically uses reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The acetylation step involves the use of acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Erlotinib Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Desmethyl Erlotinib Acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl Erlotinib Acetate is unique due to its specific metabolic origin from Erlotinib. It retains some pharmacological properties of Erlotinib while also exhibiting distinct metabolic and pharmacokinetic profiles. This makes it valuable for studying the metabolism and therapeutic monitoring of Erlotinib .

Properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVZQAPXNUGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581467
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-15-2
Record name Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183320-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title product of Example 30 (160 mg, 0.368 mmol); was treated with cesium acetate (707 mg, 3.68 mmol) in DMF (3 mL) at 120° C. under an atmosphere of N2 for 16 hours. The reaction mixture was partitioned between brine and CHCl3, and the organic extract was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford a residue (285 mg) which was recrystallized from ethylacetate/hexane. (134 mg; M.P. 84°-87° C.; LC-MS: 422 (MH+); anal. RP18-HPLC RT: 4.38 min.).
Quantity
160 mg
Type
reactant
Reaction Step One
Name
cesium acetate
Quantity
707 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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